2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine CAS number and properties
2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine CAS number and properties
An In-depth Technical Guide to 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While not extensively characterized in public literature, its structure combines two key pharmacophores—pyrimidine and piperidine—and features a reactive chloromethyl group, making it a valuable intermediate for chemical synthesis. This document covers its core physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, methods for structural characterization, potential applications as a building block for therapeutic agents, and essential safety and handling guidelines. This guide is intended for researchers, chemists, and professionals in the field of drug development.
Introduction
The pyrimidine nucleus is a fundamental building block in nature, forming the core of nucleobases such as cytosine, thymine, and uracil.[1] In medicinal chemistry, the pyrimidine scaffold is a "privileged pharmacophore" present in a wide array of approved drugs, including therapeutics for cancer, viral infections, and cardiovascular diseases.[2] Similarly, the piperidine ring is one of the most prevalent nitrogen-containing heterocycles found in pharmaceuticals and natural alkaloids, valued for its ability to improve pharmacokinetic properties such as solubility and bioavailability.[3]
The compound 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine, CAS Number 105950-92-3, integrates these two critical moieties. Its defining feature is the chemically reactive chloromethyl group attached to the C2 position of the pyrimidine ring. This functional group serves as an electrophilic site, enabling facile nucleophilic substitution reactions. This reactivity makes the compound a versatile starting material for the synthesis of more complex molecules, allowing for the systematic exploration of chemical space in the search for new bioactive agents.
Physicochemical and Chemical Properties
Detailed experimental data for 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine is scarce in peer-reviewed literature, indicating its primary role as a synthetic intermediate. The properties listed below are compiled from available chemical supplier data.
| Property | Value | Source |
| CAS Number | 105950-92-3 | [4] |
| Molecular Formula | C₁₀H₁₄ClN₃ | [4] |
| Molecular Weight | 212.70 g/mol | [4] |
| Appearance | Not specified (likely off-white to yellow solid) | Inferred |
| IUPAC Name | 2-(chloromethyl)-4-(piperidin-1-yl)pyrimidine | [4] |
| Storage Temperature | 2-8°C | [4] |
| Solubility | Not specified (expected in organic solvents) | Inferred |
| Boiling Point | Not available | [4] |
| Melting Point | Not available | [4] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from a commercially available precursor, 2-methyl-4,6-dichloropyrimidine. The strategy involves a selective nucleophilic aromatic substitution followed by a free-radical chlorination.
Caption: Proposed two-step synthesis of the target compound.
Illustrative Experimental Protocol
Step 1: Synthesis of 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine
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To a stirred solution of 2-methyl-4,6-dichloropyrimidine (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (2.5 eq).
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Add piperidine (1.1 eq) dropwise to the suspension at room temperature.
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Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material using column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the intermediate product. The regioselectivity is driven by the higher reactivity of the C4/C6 positions on the pyrimidine ring.
Step 2: Synthesis of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine
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Dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent such as carbon tetrachloride.
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Add N-Chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux under an inert atmosphere, with initiation by heat or a UV lamp.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with an aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product via column chromatography to yield the final compound, 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine.
Methods of Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the pyrimidine ring protons, a singlet for the chloromethyl (-CH₂Cl) group (typically δ 4.5-5.0 ppm), and distinct multiplets for the piperidine ring protons.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum would confirm the presence of all 10 unique carbon atoms, including the chloromethyl carbon, and the distinct carbons of the pyrimidine and piperidine rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition (C₁₀H₁₄ClN₃), providing definitive evidence of the molecular formula.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations for the aromatic and aliphatic components, C=N and C=C stretching from the pyrimidine ring, and a C-Cl stretching band.[6]
Applications in Research and Drug Development
The primary value of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine lies in its role as a versatile chemical intermediate. The chloromethyl group is an excellent electrophile, readily undergoing substitution reactions with a wide range of nucleophiles.
Role as a Versatile Chemical Intermediate
This compound serves as a scaffold to generate libraries of novel derivatives for biological screening. The chloromethyl group can be reacted with amines, thiols, alcohols, and other nucleophiles to introduce diverse functional groups. This modular approach is central to modern drug discovery.
Caption: Utility as a scaffold for generating diverse derivatives.
Potential Pharmacological Significance
While this specific compound has no documented biological activity, its structural motifs are found in numerous potent therapeutic agents.
-
Anti-Cancer Agents: Many kinase inhibitors used in oncology feature pyrimidine cores that bind to the ATP-binding site of enzymes. The piperidine moiety often serves to improve solubility and target engagement.[2]
-
Anti-Viral Agents: The pyrimidine structure is central to non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV.[7]
-
CNS Agents: The pyrimidinylpiperazine scaffold is a known antagonist of α₂-adrenergic receptors and has been explored for anxiolytic and other central nervous system activities.[8][9]
Therefore, derivatives synthesized from this intermediate could be screened for a wide range of biological activities, making it a valuable tool for lead discovery programs.
Safety and Handling
No specific toxicology data is available for 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine. However, based on its chemical structure, the following precautions are mandatory.
-
Hazard Classification: As a chloromethyl-substituted aromatic compound, it should be treated as a potential irritant, corrosive, and alkylating agent. Alkylating agents are often mutagenic and should be handled with extreme care.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[10][11]
-
Handling Precautions: Avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[10] In case of contact, immediately flush the affected area with copious amounts of water. Do not eat, drink, or smoke in the laboratory.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[4][11] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine is a strategically important chemical building block for pharmaceutical research and development. While its own properties are not extensively documented, its value is derived from the combination of the pharmacologically significant pyrimidine and piperidine scaffolds with a reactive chloromethyl handle. This structure allows for the straightforward synthesis of diverse molecular libraries, providing a powerful platform for discovering novel therapeutic agents across multiple disease areas. Proper handling and safety precautions are essential due to its presumed reactivity as an alkylating agent.
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
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Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]
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PubMed. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. Available from: [Link]
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ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.... American Chemical Society. Available from: [Link]
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2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine
